3-(Difluoro(4-methoxyphenyl)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
3-(Difluoro(4-methoxyphenyl)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound that features a bicyclo[1.1.1]pentane core, which is a highly strained and compact structure.
Preparation Methods
The synthesis of 3-(Difluoro(4-methoxyphenyl)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves several steps. One common method starts with the preparation of the bicyclo[1.1.1]pentane core, which can be achieved through the photochemical addition of propellane to diacetyl . This is followed by functionalization steps, such as chlorocarbonylation or nucleophilic displacement reactions, to introduce the difluoro(4-methoxyphenyl)methyl group and the carboxylic acid functionality .
Chemical Reactions Analysis
3-(Difluoro(4-methoxyphenyl)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the difluoro(4-methoxyphenyl)methyl group.
Difluoromethylation: This reaction introduces difluoromethyl groups to the compound, enhancing its chemical properties.
Scientific Research Applications
3-(Difluoro(4-methoxyphenyl)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for drug discovery, potentially improving the potency, selectivity, and pharmacokinetic profiles of therapeutic agents.
Materials Science: The bicyclo[1.1.1]pentane core can be used in the development of molecular rods, rotors, and supramolecular linker units.
Biological Studies: The compound can serve as a bioisostere, replacing aromatic rings in biologically active molecules to enhance their properties.
Mechanism of Action
The mechanism of action of 3-(Difluoro(4-methoxyphenyl)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core provides a rigid and compact structure that can enhance binding affinity and selectivity for target proteins. The difluoro(4-methoxyphenyl)methyl group can participate in various interactions, such as hydrogen bonding and hydrophobic interactions, further stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
3-(Difluoro(4-methoxyphenyl)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid can be compared with other bicyclo[1.1.1]pentane derivatives, such as:
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid: This compound features a methoxycarbonyl group instead of the difluoro(4-methoxyphenyl)methyl group.
3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid: This compound has a fluorine atom instead of the difluoro(4-methoxyphenyl)methyl group.
The uniqueness of this compound lies in its combination of the bicyclo[1.1.1]pentane core with the difluoro(4-methoxyphenyl)methyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-[difluoro-(4-methoxyphenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2O3/c1-19-10-4-2-9(3-5-10)14(15,16)13-6-12(7-13,8-13)11(17)18/h2-5H,6-8H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPGLNNZQIMKQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C23CC(C2)(C3)C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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